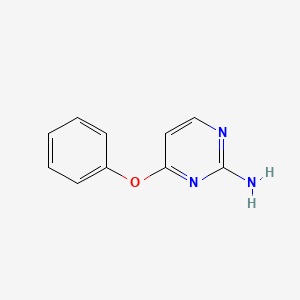

4-Phenoxypyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHQIGPFCINYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882767-05-7 | |

| Record name | 4-phenoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenoxypyrimidin 2 Amine and Its Analogs

Established Synthetic Routes to the 4-Phenoxypyrimidin-2-amine Core

The synthesis of the this compound scaffold is predominantly achieved through the sequential functionalization of di-substituted pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which is a common and effective strategy for introducing substituents. acs.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

The use of readily available and inexpensive halogenated pyrimidines, particularly 2,4-dichloropyrimidine (B19661), serves as a cornerstone for building the this compound core. thieme-connect.comnih.gov The two chlorine atoms on the pyrimidine ring possess different reactivities, allowing for a stepwise and controlled introduction of different nucleophiles.

The synthesis of this compound and its derivatives often involves a sequential, two-step nucleophilic aromatic substitution. The first step is the reaction of 2,4-dichloropyrimidine with a phenol (B47542) to form a 2-chloro-4-phenoxypyrimidine (B2555591) intermediate. This reaction is typically carried out in the presence of a base. The subsequent step involves the reaction of this intermediate with an amine to displace the remaining chlorine atom at the C-2 position, yielding the final product. nih.gov

For instance, intermediates for biologically active molecules are prepared via the nucleophilic substitution of commercially available 2,4-dichloropyrimidine with various nucleophiles, including phenols. nih.gov The resulting 2-chloro-4-phenoxypyrimidine can then react with an amine, such as 4-morpholinoaniline, often in the presence of acid and heat, to yield the desired N-substituted this compound. nih.gov

Table 1: Representative Two-Step Synthesis of this compound Derivatives

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Phenol | Base (e.g., TEA), Solvent (e.g., CHCl₃), r.t. | 2-Chloro-4-phenoxypyrimidine | nih.gov |

The success of the stepwise synthesis hinges on the regioselective substitution of the chlorine atoms on the 2,4-dichloropyrimidine ring. Generally, the chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the one at the C-2 position. acs.orgwuxiapptec.com This preference is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more electron-deficient. wuxiapptec.commdpi.com This inherent selectivity allows for the initial introduction of a phenoxy group at the C-4 position.

Several factors can influence this regioselectivity:

Electronic Effects : The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the reactivity of the C-2 and C-4 positions. For example, an electron-donating group at the C-6 position can reverse the selectivity, making the C-2 position more reactive. wuxiapptec.com

Steric Hindrance : Bulky substituents at the C-5 position can hinder nucleophilic attack at the C-4 position, thereby favoring substitution at the C-2 position. thieme-connect.comwuxiapptec.com

Catalysis : While SNAr reactions are often uncatalyzed, the use of palladium catalysts can influence regioselectivity, particularly in amination reactions. thieme-connect.comacs.org In some cases, palladium catalysis can even invert the conventional site-selectivity. thieme-connect.com

A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C-4 substituted product. acs.orgacs.org This demonstrates that the inherent preference for C-4 substitution can be exploited to synthesize specific isomers. acs.org

Table 2: Factors Influencing Regioselectivity in Reactions of 2,4-Dichloropyrimidines

| Factor | Effect on Selectivity | Explanation | Reference |

|---|---|---|---|

| Unsubstituted Ring | C-4 substitution is favored. | The C-4 position is electronically more deficient. | acs.orgwuxiapptec.com |

| C-6 Electron-Donating Group | C-2 substitution can be favored. | Alters the LUMO distribution of the pyrimidine ring. | wuxiapptec.com |

| C-5 Bulky Substituent | C-2 substitution can be favored. | Steric hindrance at the C-4 position. | thieme-connect.com |

| Pd-Catalysis | Can favor either C-4 or C-2. | Ligand effects and alternative reaction mechanisms can invert conventional selectivity. | thieme-connect.comacs.org |

A variety of phenoxypyrimidine isomers and derivatives can be prepared by modifying the synthetic strategy. For example, 4-aryloxy-6-methylpyrimidin-2-amines are synthesized by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate (B104242) with various phenols. researchgate.net This method provides an alternative route where the amino group is already present on the starting material.

The synthesis of 6-phenoxypyrimidine derivatives is also documented, which may exist as cis or trans isomers if an appropriate substituent is present. google.com The separation of these isomers can be achieved through conventional methods. google.comgoogle.com Furthermore, the synthesis of 1,2-dihydro-1-hydroxy-2-imino-4-phenoxypyrimidines has been described, involving the reaction of a 2,4-diamino-6-chloropyrimidine with a phenoxide salt. google.com The concept of phenol isomerization itself is a developing field, where the position of the hydroxyl group on an aromatic ring can be changed, potentially opening new routes to different isomers. mcgill.ca

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-nitrogen bonds, offering an alternative to classical SNAr reactions, especially when the nucleophile is a weak base or the substrate is less reactive. acsgcipr.org

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been successfully applied to the synthesis of this compound derivatives. It is particularly useful for the second step of the synthesis, where the 2-chloro-4-phenoxypyrimidine intermediate is coupled with an amine. nih.gov

This strategy involves reacting the chloro-pyrimidine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govwikipedia.org The choice of ligand is crucial for the efficiency of the reaction. Sterically hindered phosphine ligands, such as X-Phos, are often employed. nih.gov

The general reaction scheme involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Buchwald-Hartwig Amination for the Synthesis of this compound Analogs

| Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-4-phenoxypyrimidine (Intermediate 2r) | Various amines | Pd₂(dba)₃ / X-Phos | K₂CO₃ | n-BuOH, 85 °C | 4-Phenoxy-N-substituted-pyrimidin-2-amines | - | nih.gov |

This method provides a robust and general route to a wide range of N-substituted 4-phenoxypyrimidin-2-amines, highlighting the importance of modern catalytic methods in constructing this important chemical scaffold.

Condensation and Amidation Strategies for Derivatization

Acid-Amine Coupling Methodologies

Acid-amine coupling, or amidation, is a crucial strategy for derivatizing the this compound scaffold, allowing for the introduction of a wide range of functional groups. growingscience.comsemanticscholar.org This reaction involves the condensation of a carboxylic acid with an amine to form an amide bond. growingscience.com Due to the stability of the amide bond, this method is widely used in medicinal chemistry to synthesize various pharmaceutical compounds. growingscience.com

The process typically requires an activating agent or a catalyst to facilitate the coupling. growingscience.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comthermofisher.com The choice of coupling agent and reaction conditions, such as solvent and base, is critical for achieving high yields and purity. growingscience.comijsrset.com For example, the use of propyl phosphonic anhydride (B1165640) (T3P) in ethyl acetate (B1210297) has been demonstrated as an efficient method for acid-amine coupling. ijsrset.com

These methodologies allow for the late-stage modification of complex molecules, providing a versatile tool for creating libraries of derivatives for structure-activity relationship (SAR) studies. semanticscholar.orgresearchgate.net The derivatization of the amine group on the pyrimidine ring can significantly alter the biological properties of the resulting compounds.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often requires multi-step sequences where the strategic use of protecting groups and the optimization of reaction conditions are paramount.

Optimization of Catalyst Systems and Reaction Conditions

Optimizing catalyst systems and reaction conditions is crucial for the efficient synthesis of this compound and its derivatives. This involves the careful selection of catalysts, solvents, bases, and reaction temperatures to maximize yield and minimize side products. researchgate.netfrontiersin.org

For C-O bond formation via Ullmann coupling, the catalyst system often involves a copper(I) source and a ligand. wikipedia.orgnih.gov While traditional methods used stoichiometric copper, modern approaches focus on catalytic amounts of copper with appropriate ligands to improve efficiency. wikipedia.orgorganic-chemistry.org Palladium-based catalysts, commonly used in Buchwald-Hartwig aminations for C-N bond formation, can also be adapted for C-O bond formation, though this is less common for phenoxypyrimidine synthesis. mdpi.comarkat-usa.org The choice between copper and palladium can depend on the specific substrates and desired regioselectivity.

For C-N bond formation, particularly in amidation reactions, various coupling agents act as catalysts or activators. growingscience.com The optimization of these systems involves screening different reagents and conditions. For example, in a nickel-catalyzed three-component synthesis of pyrimidines, extensive screening of solvents and bases revealed that toluene (B28343) and potassium tert-butoxide, respectively, provided the highest yields. researchgate.net Similarly, the development of novel nanocatalysts, such as palladium supported on magnetic amine-functionalized UiO-66-NH2, has shown to provide excellent yields under mild conditions for O-arylation reactions. nih.govscielo.org.za

The following table summarizes the optimization of reaction conditions for a model three-component pyrimidine synthesis:

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Catalyst 1a | KOtBu | Toluene | High |

| 2 | Catalyst 2a | KOtBu | Toluene | High |

| 3 | Catalyst 1a | KOtBu | Xylene | High |

| 4 | Catalyst 1a | KOtBu | Acetonitrile (B52724) | Trace |

| 5 | Catalyst 1a | KOtBu | tert-Amyl alcohol | Trace |

| 6 | Catalyst 1a | KOtBu | DMSO | Trace |

| 7 | Catalyst 1a | KOtBu | DMF | Trace |

| 8 | Catalyst 1a | Cs2CO3 | Toluene | Moderate |

| 9 | Catalyst 1a | K2CO3 | Toluene | Moderate |

Data derived from a comparative study on nickel-catalyzed pyrimidine synthesis. researchgate.net

Review of Patent Literature on this compound Synthesis

The patent literature reveals significant interest in this compound and its derivatives, primarily for their potential applications in pharmaceuticals and agrochemicals. google.comgoogle.comgoogle.comunifiedpatents.com

Patents often describe novel synthetic routes or improvements to existing methods that enhance yield, purity, or scalability. For example, a patent by Syngenta Ltd. details a process for preparing 6-phenoxypyrimidin-4-ol derivatives, which are key intermediates for compounds like the fungicide azoxystrobin. unifiedpatents.com Another patent describes the synthesis of anti-inflammatory 6-phenoxypyrimidine derivatives. google.com

The synthesis of the core this compound structure is often a key step in these patents. One common approach involves the reaction of a 4-chloropyrimidine (B154816) with phenol in the presence of a base. For instance, a patent application describes the reaction of 4-(dimethoxymethyl)pyrimidin-2-amine (B70858) with phenol and potassium carbonate in THF. google.com

Derivatization of the 2-amino group is also a frequent theme. A patent discloses the reaction of 1,2-dihydro-1-hydroxy-4-phenoxypyrimidine with various amines at elevated temperatures (100-200°C) to produce a range of N-substituted derivatives. google.com

The following table lists some of the compounds mentioned in the patent literature related to this scaffold:

Table 2: Compounds from Patent Literature| Compound Name | Patent Reference |

|---|---|

| 2,4-diamino-6-chloropyrimidine | US3382247A google.com |

| 2,4-diamino-6-hydroxypyrimidine | US3382247A google.com |

| 4-(dimethoxymethyl)pyrimidin-2-amine | EP2886545B1 google.com |

| (E)-5-((3,5-dimethoxybenzylidene)amino)-4-(4-methoxyphenoxy)-N-(4-morpholinophenyl) pyrimidine-2-amine | KR20190000539A google.com |

| 4,6-dimethoxy-2-(methylthio)-pyrimidine | US5266697A google.com |

These patents highlight the commercial importance of this class of compounds and the ongoing efforts to develop efficient and versatile synthetic methodologies.

Chemical Reactivity and Functionalization of the 4 Phenoxypyrimidin 2 Amine Core

Electrophilic and Nucleophilic Character of the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is further intensified by the presence of two nitrogen atoms. slideshare.netbhu.ac.inwikipedia.org This inherent electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while rendering electrophilic aromatic substitution more challenging. slideshare.netbhu.ac.inwikipedia.orgbeilstein-journals.org Electrophilic substitution, when it does occur, preferentially takes place at the C5 position, which is comparatively less electron-deficient. wikipedia.org

The introduction of a phenoxy group at the C4 position significantly influences the electronic properties of the pyrimidine ring. The oxygen atom of the phenoxy group can donate electron density to the ring through a resonance effect, which can partially counteract the electron-withdrawing inductive effect of the pyrimidine nitrogens. This modulation of electron density can affect the reactivity of the ring in substitution reactions.

The phenoxy group, being bulky and aromatic, also introduces increased lipophilicity compared to smaller alkoxy groups. This can enhance membrane permeability, a desirable property for drug candidates, though it may also decrease aqueous solubility. The presence of the phenoxy group provides stability and aromatic conjugation, which contrasts with the reactivity of a chloro substituent at the same position that would enhance reactivity in cross-coupling reactions.

Strategic Functionalization at the Amino Group (C2-position)

The amino group at the C2 position of the 4-phenoxypyrimidin-2-amine core is a primary site for synthetic modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The C2-amino group can be functionalized through reactions with various amines to generate a diverse library of derivatives. This includes the introduction of alkylamines, anilines, and various heterocyclic amines. ontosight.ainih.gov For instance, N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine has been synthesized, demonstrating the feasibility of introducing substituted amines at this position. ontosight.ai The synthesis of such derivatives often involves nucleophilic substitution reactions where the amino group acts as the nucleophile.

The introduction of different amine functionalities can significantly impact the compound's physicochemical properties and biological activity. For example, incorporating a piperazine (B1678402) linker can enhance solubility and conformational diversity. vulcanchem.com The choice of the amine derivative is a critical aspect of drug design, influencing factors such as target binding, selectivity, and pharmacokinetic profiles.

The amino group at the C2 position readily undergoes amidation and alkylation reactions, providing further avenues for structural diversification. organic-chemistry.org Amidation, the formation of an amide bond, can be achieved by reacting the C2-amino group with carboxylic acids or their activated derivatives. libretexts.orgbeilstein-journals.org This introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation and binding properties.

Alkylation introduces alkyl groups to the amino nitrogen. uoanbar.edu.iq These reactions can be used to modulate the basicity and lipophilicity of the resulting compound. The synthesis of N-alkylated amides and sulfonamides from primary amides has been demonstrated using various catalytic systems. organic-chemistry.org

Modifications of the Phenoxy Moiety (C4-position)

The phenyl ring of the phenoxy group can be substituted with various functional groups to systematically probe substituent effects. This "halogen walk," or the strategic placement of halogens and other groups at different positions (ortho, meta, para) on the phenyl ring, is a common strategy in medicinal chemistry to optimize biological activity. beilstein-journals.org

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the entire this compound system. numberanalytics.comlibretexts.orglibretexts.org For example, studies on related compounds have shown that the position of a substituent on the phenoxy group is crucial for biological activity. mdpi.com Modifications at the phenoxy group have been shown to significantly influence the biological activity of 2-amino-pyrimidine derivatives.

Introduction of Diverse Hydrophilic or Hydrophobic Fragments

The this compound core is a versatile platform for chemical modification, allowing for the introduction of a wide array of fragments to modulate its physicochemical properties, such as lipophilicity and hydrophilicity. ajol.info These modifications are crucial in various fields, including medicinal chemistry, where such properties govern the pharmacokinetics of a molecule.

Conversely, the incorporation of hydrophilic fragments is often desired to improve aqueous solubility and alter biological distribution. Research into novel kinase inhibitors has demonstrated the successful attachment of highly polar moieties. nih.gov For instance, hydrophilic fragments such as tetrahydro-2H-pyran-4-amine and morpholino groups have been integrated into the broader pyrimidine structure. nih.gov In one synthetic pathway, a morpholino group was introduced by reacting a chloropyrimidine intermediate with 4-morpholinoaniline. nih.gov The incorporation of the morpholino group can enhance the potential for forming hydrogen bonds and improve the compound's solubility profile, which may lead to improved inhibitory activity against biological targets like the PLK4 enzyme. nih.gov

The table below summarizes examples of derivatives created by introducing various fragments to the pyrimidine core.

| Base Scaffold | Fragment Introduced | Resulting Compound Class/Example | Primary Property Modification | Reference |

| This compound | Benzyl group | N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine | Hydrophobic | ontosight.ai |

| 2-Amino-6-methylpyrimidine | Substituted Phenols (e.g., 4-ethylphenol, 4-chlorophenol) | 4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine | Hydrophobic | researchgate.net |

| Pyrimidine derivative | Tetrahydro-2H-pyran-4-amine | PLK4 Inhibitor Intermediate | Hydrophilic | nih.gov |

| Pyrimidine derivative | 4-Morpholinoaniline | N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine | Hydrophilic | nih.gov |

Bicyclic Ring Integration into the Phenoxy System

Beyond simple substitutions, the this compound scaffold can be elaborated through the integration of bicyclic ring systems. This advanced functionalization creates more complex, rigid structures, which can be pivotal for optimizing binding affinity to biological targets. Such modifications can involve forming a new ring that is fused to the existing phenoxy group.

In the design of advanced heterocyclic compounds, synthetic strategies have been developed where a substituent on an aromatic ring (such as the phenoxy group) can be taken together with another part of the molecule to form a new fused ring. google.com For example, a patent for PDK1 inhibitors describes scenarios where R¹ and a substituent on Ring A₄ (which can be a phenoxy-linked ring) are joined to create an optionally substituted 5-7 membered partially unsaturated or aromatic fused ring containing one to three heteroatoms. google.com

Applying this principle to the this compound core, one could envision a synthetic route where a reactive group on the 2-amino substituent and a suitable functional group on the phenoxy ring undergo an intramolecular cyclization to form a new, fused bicyclic system. While direct examples focusing specifically on the this compound phenoxy group are not prevalent in the provided literature, the general methodology is well-established in heterocyclic chemistry. google.com These bicyclic systems are named using systematic IUPAC nomenclature, which specifies the bridgehead carbons and the length of the bridges connecting them (e.g., bicyclo[4.3.0]nonane). masterorganicchemistry.comyoutube.comqmul.ac.uk The creation of such fused or bridged structures dramatically alters the molecule's three-dimensional shape and electronic properties compared to its monocyclic precursor.

Fragmentation Pathways under Ionization Conditions (e.g., Electrospray Ionization)

Mass spectrometry, particularly with electrospray ionization (ESI), is a critical tool for the structural elucidation of synthetic compounds like this compound derivatives. rsc.org Under positive ESI conditions, molecules are typically protonated to form [M+H]⁺ ions, which are then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

A study on a series of 4-aryloxy-6-methylpyrimidin-2-amines revealed a consistent and dominant fragmentation pathway under positive electrospray ionization. researchgate.net The primary fragmentation event for these compounds is the decomposition of the pyrimidine heterocycle itself. researchgate.net This indicates that the bonds within the heterocyclic ring are the most labile under the ionization conditions used.

The fragmentation process typically begins with the protonated molecular ion, [M+H]⁺. For the parent compound 4-methyl-6-phenoxypyrimidin-2-amine, this ion appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The collision-induced dissociation of this precursor ion leads to several characteristic fragment ions. The study identified a major fragment at m/z 83, corresponding to the 4-methylazet-2-aminium ion, and another highly abundant ion at m/z 42.05. researchgate.net

The table below details the observed fragmentation for representative 4-aryloxy-6-methylpyrimidin-2-amines under positive ESI conditions. researchgate.net

| Compound | Substituent (Ar) | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |

| 4-Methyl-6-phenoxypyrimidin-2-amine | Phenyl | 202.09 | 83.01, 42.05 | researchgate.net |

| 4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine | 4-Chlorophenyl | 236.06 | 83.01, 63.84, 42.05 | researchgate.net |

| 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine | 4-Bromophenyl | 280.00 | 83.01, 63.97, 42.05 | researchgate.net |

The fragmentation of these even-electron [M+H]⁺ ions proceeds through charge retention pathways, where the charge remains on the observed fragment. rsc.org The decomposition of the pyrimidine ring suggests that initial protonation likely occurs on one of the ring nitrogens, weakening the ring structure and facilitating its cleavage upon collisional activation. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 4 Phenoxypyrimidin 2 Amine Derivatives

Core Pyrimidine (B1678525) Ring Substituent Effects on Biological Activity

The pyrimidine ring is a foundational scaffold in medicinal chemistry, and modifications to this core structure profoundly influence the therapeutic potential of its derivatives.

Importance of the Aminopyrimidine Core for Molecular Interactions

The 2-aminopyrimidine (B69317) moiety is a key pharmacophore in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. mdpi.com Its significance lies in its ability to mimic the adenine (B156593) scaffold of ATP, allowing it to form critical hydrogen bonds with amino acid residues within the hinge region of kinase ATP-binding sites. mdpi.comnih.gov This interaction, typically involving the exocyclic amino group and one of the ring nitrogens, is a cornerstone of the binding mode for many inhibitors. mdpi.com

The pyrimidine ring's nitrogen atoms decrease the basicity compared to pyridine (B92270), making electrophilic substitution less facile but enabling crucial interactions with biological targets. wikipedia.org The arrangement of hydrogen bond donors and acceptors in the 2-aminopyrimidine scaffold is vital for achieving high-affinity binding. For instance, in the development of inhibitors for Aurora and Polo-like kinases, the 2-aminopyrimidine scaffold is prevalent in numerous potent molecules that have advanced to clinical trials, underscoring its importance. mdpi.com The inherent ability of this core to establish specific hydrogen bond networks often translates to improved potency and selectivity. mdpi.com

Systematic Evaluation of Substituents at the 2- and 4-Positions of the Pyrimidine Ring

Systematic modifications at the 2- and 4-positions of the pyrimidine ring are a common strategy to optimize the biological activity of 4-phenoxypyrimidin-2-amine derivatives.

The 2-position , which bears the essential amino group, can be further substituted to enhance activity. SAR studies on pyrrolo[2,3-d]pyrimidines have shown that the presence of the 2-amino group is a significant contributor to receptor tyrosine kinase inhibition and antiangiogenic activity. frontiersin.org In the design of c-Met kinase inhibitors, the N-phenylpyrimidin-2-amine fragment is widely used as a building block, where the pyrimidine nitrogen is capable of binding to the ATP binding pocket. lookchem.com

The 4-position is critical for modulating potency and selectivity. In a study on Pin1 inhibitors, replacing the phenoxy group at the C-4 position with various substituted phenoxy groups led to compounds with IC50 values ranging from 1.68 µM to 34.04 µM. sci-hub.se This highlights the sensitivity of the target protein to the substituent at this position. Further studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated that substitutions at the 4-position are crucial for nanomolar inhibitory potency. nih.gov The importance of a hydrogen-donating group at the C4 position was highlighted in another study, where potency increased in the order of H < OH < NH2. mdpi.com

Impact of Phenoxy Group Modifications on Activity Profiles

The phenoxy group is not merely a passive component; its structure and substitution pattern are pivotal in defining the pharmacological profile of the entire molecule.

Characterization of the Phenoxy Moiety as a Privileged Scaffold in Medicinal Chemistry

The terminal phenoxy group is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a diverse range of approved drugs and biologically active compounds. nih.govmdpi.comnih.gov Its privileged status stems from its ability to engage in multiple, favorable interactions with biological targets. These interactions include hydrophobic contacts, π-π stacking with aromatic amino acid residues like tyrosine and phenylalanine, and H-π interactions. nih.govencyclopedia.pub

The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. nih.gov This versatility allows the phenoxy moiety to improve binding affinity, enhance selectivity, and favorably modulate the pharmacokinetic properties of a drug candidate. mdpi.comencyclopedia.pub Its role has been identified as crucial for the activity of agents targeting neurological disorders, cancer, and infectious diseases. nih.gov

Correlation between Phenoxy Substituents and Observed Inhibitory Potency

The inhibitory potency of this compound derivatives can be finely tuned by introducing substituents onto the phenoxy ring. The electronic and steric properties of these substituents directly correlate with the observed biological activity.

For example, in a series of p38α kinase inhibitors, a statistical analysis showed a correlation between the inhibitory potencies (IC50 values) and the electron-donating strength of substituents on the phenoxy ring. researchgate.net In the development of Pin1 inhibitors, introducing various substituents on the phenoxy group at the 4-position of the pyrimidine ring resulted in a range of inhibitory activities. sci-hub.se Specifically, compounds with heteroaromatic groups attached to the phenoxy moiety, such as in compounds 2h and 2l , showed more potent activities. sci-hub.se

| Compound | R4 (Substituent on Pyrimidine Ring) | IC50 (µM) |

|---|---|---|

| 2a | Phenoxy | 2.52 ± 0.15 |

| 2f | 4-Fluorophenoxy | 1.83 ± 0.19 |

| 2h | Benzo[d]oxazol-4-yloxy | 1.68 ± 0.11 |

| 2l | Quinolin-8-yloxy | 2.17 ± 0.08 |

Similarly, for Bruton's tyrosine kinase (BTK) inhibitors, molecular docking studies revealed that the phenoxy moiety is responsible for key hydrophobic interactions. nih.gov In one study, derivatives with an unsubstituted phenoxy group had the highest activity. nih.gov In another context, compounds bearing a 4-chlorophenoxy group were found to be potent antimicrobial agents, while a 4-tert-butylphenoxy group was optimal for a different target. nih.govmdpi.com This demonstrates that the ideal substitution pattern is highly dependent on the specific topology of the target's binding site.

Side Chain and Linker Variations and their Pharmacophoric Implications

Modifying or introducing side chains and linkers to the this compound scaffold is a key strategy for exploring new chemical space and improving pharmacophoric properties. These variations can alter the molecule's conformation, solubility, and ability to reach secondary binding pockets.

In the development of BTK inhibitors like Ibrutinib, which features a related phenoxyphenyl-pyrimidine core, modifications to the linker connecting the pyrimidine to other parts of the molecule are critical. For instance, introducing a phenoxyphenoxy substituent, while causing some loss of potency, significantly improved the permeability profile. nih.govencyclopedia.pub This group is crucial for interacting with a selectivity pocket in the BTK kinase domain. nih.gov Further modifications focusing on the linker between the core pyrimidine and an ethenylcarbonyl group led to a compound with an IC50 of 0.7 nM against BTK, highlighting the profound impact of linker chemistry. nih.govencyclopedia.pub

Exploration of Hydrophobic Cavities and Solvent-Exposed Regions

SAR studies on this compound analogs have revealed the significance of hydrophobic interactions in determining their binding affinity and efficacy. The phenoxy group of the scaffold can be positioned within a hydrophobic pocket of a target protein. The nature and substitution pattern of this phenoxy ring, as well as other hydrophobic moieties attached to the pyrimidine core, can significantly modulate activity.

For instance, in the development of inhibitors for certain kinases, the exploration of a hydrophobic pocket was a key strategy. drugdesign.org The introduction of bulky, lipophilic groups at specific positions on the phenoxy ring or other parts of the molecule can enhance binding by occupying these hydrophobic cavities. This is exemplified by the 400-fold increase in potency observed in a bicyclic benzocyclopentene derivative when an acenaphthene (B1664957) group was introduced, allowing the naphthalene (B1677914) moiety to be deeply buried in a hydrophobic pocket of phospholipase A2. drugdesign.org

Conversely, other regions of the molecule may be exposed to the solvent. Modifications in these solvent-exposed regions can be tailored to improve physicochemical properties like solubility without negatively impacting binding affinity. The strategic placement of polar groups in these areas can enhance drug-like properties.

Table 1: SAR Findings Related to Hydrophobic Interactions

| Compound Series | Modification | Observation | Reference |

|---|---|---|---|

| Bicyclic benzocyclopentenes | Introduction of an acenaphthene analog | 400-fold increase in potency due to favorable interactions of the naphthalene moiety within a hydrophobic pocket. | drugdesign.org |

| Pyrimidine-4-carboxamides | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency, suggesting the occupation of a small lipophilic pocket. | researchgate.net |

Importance of Hydrogen Bonding Interactions with Biological Target Residues

Hydrogen bonding is a critical determinant of the binding affinity and specificity of this compound derivatives. The 2-amino group and the nitrogen atoms within the pyrimidine ring are key sites for forming hydrogen bonds with amino acid residues in the active site of target proteins. drugdesign.orgcambridgemedchemconsulting.com

The primary amine (-NH2) at the 2-position is capable of acting as both a hydrogen bond donor and acceptor. drugdesign.org The two hydrogen atoms can form bonds with acceptor groups like the carbonyl oxygen of the protein backbone or the side chains of aspartate and glutamate. cambridgemedchemconsulting.com The nitrogen atom of the amine can also accept a hydrogen bond. The importance of these interactions is often confirmed by replacing the -NH2 group with a methyl group (-CH3) or a hydrogen atom, which typically leads to a significant drop in activity. drugdesign.org For example, SAR studies on imidazole (B134444) acetic acids indicated that the NH2 group may be involved in two hydrogen bonds with the receptor. drugdesign.org

The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. drugdesign.org X-ray crystallography studies of related quinazoline (B50416) inhibitors have shown that the N1 and N3 atoms of the ring can form direct or water-mediated hydrogen bonds with the target protein. drugdesign.org These interactions help to properly orient the inhibitor within the binding site for optimal activity. The ability of the this compound scaffold to participate in these crucial hydrogen bonding and π-π interactions is fundamental to its biological activity.

Table 2: Key Hydrogen Bonding Interactions

| Functional Group | Role in Hydrogen Bonding | Example from Related Scaffolds | Reference |

|---|---|---|---|

| 2-Amino group | Donor and Acceptor | In imidazole acetic acids, the NH2 group may form two hydrogen bonds with the receptor. | drugdesign.org |

| Pyrimidine Ring Nitrogens | Acceptor | In 4-anilino quinazolines, N1 and N3 engage in hydrogen bond interactions with the target protein. | drugdesign.org |

Comparative SAR Analysis with Related Heterocyclic Scaffolds

The this compound scaffold shares structural similarities with other heterocyclic systems that are also privileged structures in medicinal chemistry. Comparing the SAR of these different scaffolds provides valuable insights into the specific contributions of the pyrimidine core and its substituents.

For instance, quinazolines, pyrrolopyrimidines, and thienopyridines are other heterocyclic scaffolds that have been extensively studied as kinase inhibitors. lookchem.com Like the this compound core, these scaffolds contain nitrogen atoms that can form crucial hydrogen bonds within the ATP binding pocket of kinases. lookchem.com

In a study on N-phenylpyrimidin-2-amine derivatives as c-Met kinase inhibitors, the pyrimidine nitrogen was identified as a key binding element. lookchem.com The SAR of these compounds was compared to other inhibitors based on quinolone, thienopyridine, and pyrrolopyridine scaffolds. lookchem.com While all these scaffolds can engage in similar hydrogen bonding patterns, the specific geometry and electronic properties of the pyrimidine ring in the this compound series can lead to differences in potency and selectivity.

Computational Approaches in 4 Phenoxypyrimidin 2 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-phenoxypyrimidin-2-amine research, docking studies have been instrumental in understanding how this chemical scaffold interacts with various protein targets.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., PLK4, TGR5, ER-α)

Molecular docking simulations have been successfully employed to predict the binding modes of this compound derivatives with several key protein targets. For instance, in the study of Polo-like kinase 4 (PLK4) inhibitors, docking of N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine revealed that the aminopyrimidine core establishes crucial interactions within the hinge region of the kinase. The morpholine (B109124) ring extends towards the solvent-exposed region, while the phenoxy group occupies a hydrophobic pocket adjacent to the DFG motif nih.gov.

While specific docking studies on this compound with the Takeda G-protein-coupled receptor 5 (TGR5) and Estrogen Receptor-alpha (ER-α) are not extensively documented, research on other pyrimidine (B1678525) derivatives provides valuable insights. For TGR5, a series of 4-(2,5-dichlorophenoxy)pyrimidine derivatives have been identified as potent agonists nih.gov. Docking studies with other classes of compounds, such as coumarin (B35378) derivatives, have shown strong affinity for the active site of TGR5, suggesting that the pyrimidine scaffold could similarly occupy this binding pocket nih.gov.

| Compound | Target Protein | Key Interacting Region | Predicted Interactions |

|---|---|---|---|

| N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine | PLK4 | Hinge Region | Hydrogen bonds with backbone atoms |

| Hydrophobic Pocket | Hydrophobic interactions with phenoxy group | ||

| Solvent Region | Interaction of the morpholine ring |

Identification of Key Amino Acid Residues Involved in Binding

A crucial outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand-target interaction. For the N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine derivative binding to PLK4, the aminopyrimidine core was found to form hydrogen bonds with the backbone of residues in the hinge region nih.gov. The introduction of a hydrogen bond donor on the phenoxy ring led to the formation of an additional hydrogen bond with residues such as Glu-96 and Ser-140 in the hydrophobic cavity, significantly enhancing the inhibitory activity nih.gov.

While direct data for this compound with TGR5 and ER-α is limited, studies on analogous structures can infer potential interactions. For ER-α, docking studies of other pyrimidine-containing molecules have highlighted the importance of hydrogen bonds with residues like Arg394 and Glu353, as well as hydrophobic interactions with residues such as Leu346, Leu384, and Phe404 researchgate.net.

Analysis of Ligand Conformational Flexibility and Binding Site Occupancy

The conformational flexibility of a ligand plays a significant role in its ability to adapt to the binding site of a protein. The pyrimidine ring itself possesses a degree of conformational flexibility, which can influence its interaction with target proteins researchgate.netmdpi.com. Studies on pyrimidine-embedded cyclic scaffolds have demonstrated that both rigid and flexible conformations can be critical for specific ligand-protein interactions nih.gov.

The analysis of binding site occupancy provides insights into how the ligand fits within the active site. For the PLK4 inhibitor, the docking results showed that the this compound scaffold effectively occupies the ATP-binding pocket. The phenoxy group extends into a hydrophobic region, while the substituent at the 2-amino position can be modified to interact with the solvent-exposed surface, allowing for the optimization of potency and selectivity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is widely used to predict the activity of new chemical entities and to understand the physicochemical properties that are important for their biological effects.

Development of 2D and 3D-QSAR Models for Activity Prediction

Both 2D and 3D-QSAR models have been developed for various classes of pyrimidine derivatives to predict their biological activities. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structural information of the molecules to derive predictive models thieme-connect.comrsc.org.

For pyrimidine derivatives, QSAR models have been successfully built to predict their activity as anticancer agents, inhibitors of various enzymes, and larvicides nih.govscielo.brtandfonline.com. These models often exhibit good statistical significance, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their predictive power nih.govrsc.orgtandfonline.com. For instance, a 3D-QSAR model for pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors showed a strong correlation between the predicted and experimental activities, with an R² of 0.931 rsc.org.

| QSAR Model Type | Target | R² (Correlation Coefficient) | q² (Cross-validated R²) | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMSIA) | FAK Inhibitors | 0.931 | 0.699 | rsc.org |

| 2D-QSAR (MLR) | VEGFR-2 Inhibitors | 0.889 | Not Reported | nih.gov |

| 2D-QSAR (ANN) | VEGFR-2 Inhibitors | 0.998 | Not Reported | nih.gov |

Correlation of Molecular Descriptors with Observed Biological Activities

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

In various QSAR studies on pyrimidine derivatives, descriptors such as molecular weight, logP (a measure of hydrophobicity), molar refractivity, and various topological and electronic parameters have been found to be important for their biological activity nih.govscielo.brresearchpublish.com. For example, in a study on pyrimidine derivatives as larvicides, hydrophobicity was identified as a key factor influencing their activity scielo.br. 3D-QSAR studies often generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity thieme-connect.comrsc.org. For pyrimidine-based FAK inhibitors, the CoMSIA contour maps indicated that hydrophobic and hydrogen bond donor fields had a significant impact on the bioactivities of the inhibitors rsc.org.

Pharmacophore Modeling and Ligand Alignment Strategies

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in the study of this compound derivatives for designing new, potent inhibitors for various therapeutic targets.

A pharmacophore model is constructed by aligning a set of active molecules and extracting the common chemical features responsible for their interaction with a biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For pyrimidine analogues, pharmacophore models have been successfully developed to understand their binding modes as selective inhibitors of specific enzymes. nih.gov The process is iterative, involving the selection of diverse and potent compounds, conformational analysis, feature identification, and model validation. researchgate.net

In the context of designing inhibitors, a five-point pharmacophore model, for instance, might be developed from a series of active compounds. nih.gov Such a model can then be used as a 3D query in virtual screening campaigns to filter large compound libraries for molecules that fit the hypothesized pharmacophore, thus prioritizing candidates for synthesis and biological testing. enamine.net The statistical significance of a pharmacophore model is often validated through methods like 3D-QSAR (Quantitative Structure-Activity Relationship), which correlates the 3D properties of molecules with their biological activity. A statistically robust 3D-QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), confirms the predictive power of the underlying pharmacophore hypothesis. nih.gov

Ligand alignment is a critical step in this process, where molecules are superimposed based on common structural features or functional groups. researchgate.net For derivatives of this compound, this would involve aligning the core pyrimidine ring and the phenoxy group, while allowing for conformational flexibility of other substituents to identify the optimal arrangement for target binding. The accuracy of this alignment is fundamental to the quality of the resulting pharmacophore model and its utility in drug discovery.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of this compound and its derivatives. dergipark.org.tr DFT methods provide detailed insights into the electronic structure and reactivity of molecules, complementing experimental findings and guiding the design of new compounds with desired characteristics. researchgate.netnih.gov These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern molecular interactions. researchgate.net

Geometry optimization is a fundamental application of DFT in which the lowest energy, most stable three-dimensional conformation of a molecule is calculated. researchgate.net For pyrimidine derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d) are commonly employed to predict geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The calculated geometries can be compared with experimental data from X-ray crystallography, where available, to validate the computational method. researchgate.net Studies on related aminopyrimidine structures have shown a good correlation between DFT-calculated geometries and experimental results. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netymerdigital.com On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ymerdigital.com For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are often identified as sites of negative potential. ymerdigital.com Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is vital for understanding the potential biological activity of this compound derivatives, as reactivity is often linked to therapeutic effect. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a quantitative measure of its reactivity and are derived as follows:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, representing the escaping tendency of electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table presents the fundamental descriptors derived from Frontier Molecular Orbital energies, which are used to predict the chemical reactivity of molecules like this compound.

These descriptors have been calculated for various pyrimidine derivatives to correlate their electronic properties with observed biological activities. researchgate.netresearchgate.net For example, a study on thieno[2,3-d]pyrimidine (B153573) derivatives found that compounds with smaller HOMO-LUMO energy gaps exhibited greater reactivity, which is consistent with their potential as antioxidants that function by donating electrons. nih.gov

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbiosolveit.de This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov For this compound, these strategies are employed to discover novel derivatives with enhanced activity and to optimize existing lead compounds.

Virtual screening can be broadly categorized into structure-based and ligand-based methods. enamine.net Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. Molecular docking, a primary SBVS method, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This method was used to investigate the binding mode of N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine derivatives with the protein kinase PLK4, revealing that the aminopyrimidine core formed key interactions with the hinge region of the enzyme. nih.gov By docking large compound databases, researchers can prioritize molecules based on their predicted binding affinity and interaction patterns. frontiersin.org

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that are known to be active. nih.gov Methods include searching for molecules with similar 2D fingerprints or 3D shapes to a known active compound. Pharmacophore-based screening, as discussed earlier, is a powerful LBVS technique where a pharmacophore model is used as a 3D query to search for compounds with a matching spatial arrangement of chemical features. frontiersin.org

An integrated virtual screening protocol often combines several methods to improve the success rate. For instance, a workflow might start with a rapid ligand-based filter, followed by more computationally intensive molecular docking, and finally molecular dynamics simulations to validate the stability of the predicted ligand-protein complexes. frontiersin.org

Computational methods are essential for understanding the detailed molecular interactions between a ligand and its target, which is crucial for lead optimization. Molecular docking studies can predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between a this compound derivative and the amino acid residues in the target's active site. nih.gov

For example, in the development of PLK4 inhibitors, docking studies showed that while the aminopyrimidine core anchored the molecule in the hinge region, substituents could be modified to form additional interactions. nih.gov It was hypothesized that introducing hydrophilic groups at a specific position could enhance activity. Subsequent synthesis and testing confirmed this hypothesis, leading to the discovery of a compound with nearly three times stronger inhibitory activity. nih.gov

DFT calculations also contribute to understanding structural requirements for activity by analyzing how different substituents affect the electronic properties of the molecule, such as the HOMO-LUMO gap. nih.govnih.gov By correlating these electronic changes with biological activity, researchers can establish structure-activity relationships (SAR). For instance, studies have shown that the introduction of electron-donating groups can significantly enhance the biological activities of certain heterocyclic compounds. nih.gov This knowledge guides the rational design of new derivatives with improved potency and desired properties.

Molecular Mechanisms and Biological Targets of 4 Phenoxypyrimidin 2 Amine Derivatives

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining genomic integrity during cell division. nih.govfrontiersin.org The overexpression of PLK4 is observed in various cancers, making it a significant target for anticancer therapies. nih.govpatsnap.com Derivatives of aminopyrimidine have been developed as potent inhibitors of PLK4. nih.govrsc.org

Molecular Basis of PLK4 Inhibition by Aminopyrimidine Scaffolds

The aminopyrimidine core is a key structural feature for a class of potent PLK4 inhibitors. nih.govnih.gov These molecules function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of PLK4. patsnap.com Molecular docking studies reveal that the aminopyrimidine scaffold forms critical hydrogen bond interactions with the hinge region of the kinase. nih.gov This anchoring allows other parts of the molecule to extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. nih.gov The development of these inhibitors often employs strategies like scaffold hopping to create novel compounds with high potency. nih.govrsc.org

| Compound | PLK4 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Compound 8h | 6.7 | MCF-7 | 0.14 | nih.gov |

| Compound 5f | 0.8 | MCF-7 | 0.48 | nih.gov |

| CFI-400945 | Not specified | Lung Cancer Cells | Growth inhibition observed | pnas.orgnih.gov |

Impact on Centriole Duplication and Mitotic Regulation Pathways at the Molecular Level

As the primary kinase responsible for initiating centriole formation, the inhibition of PLK4 has profound effects on mitotic regulation. nih.govnih.gov By blocking PLK4's enzymatic activity, these inhibitors prevent the phosphorylation of its substrates, which are essential for the assembly of new centrioles. patsnap.com This leads to a failure in centriole duplication, resulting in cells with fewer than the normal number of centrosomes. nih.govnih.gov

The consequence of failed centriole duplication is the emergence of acentrosomal cells that struggle to form a proper bipolar spindle during mitosis. nih.gov This triggers prolonged and error-prone cell division, often leading to mitotic catastrophe, polyploidy, and ultimately, apoptotic cell death. pnas.orgnih.govnih.gov At the molecular level, PLK4 inhibition blocks the kinase's ability to trans-autophosphorylate itself, a process that normally targets PLK4 for degradation. aacrjournals.org This leads to the paradoxical stabilization and accumulation of inactive PLK4 protein, which can serve as a direct pharmacodynamic biomarker of target engagement in cells. aacrjournals.org In certain cancer types, such as those with amplification of the TRIM37 gene, PLK4 inhibition has a synthetic lethal effect, as high levels of TRIM37 render cells particularly vulnerable to mitotic failure when centriole formation is blocked. nih.govnih.govaacrjournals.org

G-Protein Coupled Receptor (GPR119) Agonism and Related Signaling Cascades

GPR119 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. patsnap.comnih.gov It has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis. patsnap.comnih.gov

Activation of GPR119 by agonists initiates a signaling cascade through the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). patsnap.comnih.govoup.com This rise in cAMP is a pivotal second messenger signal. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS), a mechanism that involves ATP-sensitive potassium channels and voltage-dependent calcium channels. patsnap.comnih.gov

In intestinal L-cells, the GPR119-cAMP pathway stimulates the secretion of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.com These incretins then act on the pancreas to further enhance insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia. patsnap.com GLP-1 also contributes to appetite regulation and weight management by slowing gastric emptying and promoting satiety. patsnap.com While GPR119-mediated insulin secretion is typically glucose-dependent, some studies indicate that its effect on GLP-1 release from intestinal cells can occur independently of glucose levels. nih.gov

| Agonist Type | Target | Primary Signaling Molecule | Downstream Effect | Reference |

| Endogenous (e.g., OEA) | GPR119 | cAMP | Increased insulin secretion (glucose-dependent), Increased GLP-1 release | nih.govnih.gov |

| Synthetic | GPR119 | cAMP | Increased GLP-1 and GIP release, Potentiated GSIS | patsnap.comnih.gov |

TGR5 Receptor Modulation for Metabolic Pathway Intervention

Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell membrane receptor for bile acids that plays a significant role in regulating metabolism and inflammation. frontiersin.orgnih.govnih.gov Derivatives of 4-phenoxypyrimidine (B1625929) have been identified as potent TGR5 agonists, representing a therapeutic strategy for metabolic diseases. nih.govresearchgate.net

Upon activation by an agonist, TGR5 couples to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration. mdpi.commdpi.com This triggers the activation of Protein Kinase A (PKA) and initiates downstream signaling events. mdpi.commdpi.com

Key metabolic pathways influenced by TGR5 activation include:

Energy Expenditure : In tissues like brown adipose and muscle, TGR5 signaling can increase energy expenditure. nih.gov

Anti-inflammatory Response : In macrophages and hepatic Kupffer cells, TGR5 signaling can suppress inflammatory responses. mdpi.com It achieves this by inhibiting the NF-κB pathway, a central regulator of inflammation, and can also involve the AKT-mTOR signaling pathway. frontiersin.orgmdpi.commdpi.com This anti-inflammatory action is beneficial in conditions like nonalcoholic fatty liver disease. nih.gov

| TGR5 Agonist | Effect | Signaling Pathway | Reference |

| Compound 23g | Significant GLP-1 secretion, Reduced blood glucose | cAMP/PKA | researchgate.net |

| 4-Phenoxynicotinamide (MN6) | Enhanced insulin-stimulated glucose transport | cAMP/PKA | mdpi.com |

| Bile Acids (Endogenous) | Decreased hepatic inflammation | cAMP, NF-κB inhibition | mdpi.com |

Estrogen Receptor (ER) Binding and Modulation in Cellular Contexts

The estrogen receptor (ER), particularly ERα, is a ligand-activated transcription factor that plays a critical role in the development and progression of the majority of breast cancers. biorxiv.orgresearchgate.net While traditional therapies target the receptor's hormone-binding site, an alternative approach involves disrupting the protein-protein interactions necessary for its function. Pyrimidine-based compounds have been developed to specifically block the binding of coactivator proteins to the ER. nih.gov

The binding of an estrogen agonist to the ERα ligand-binding domain induces a conformational change that creates a surface for the recruitment of coactivator proteins. biorxiv.org This ER/coactivator complex is essential for the transcription of target genes that drive cell proliferation. biorxiv.orgnih.gov Pyrimidine-core inhibitors are designed to act as mimics of the α-helical domains of coactivator proteins that bind to this surface on ERα. nih.gov By occupying this binding site, they physically prevent the recruitment of coactivators, thereby blocking the downstream signaling cascade and inhibiting the transcription of estrogen-responsive genes. nih.gov This mechanism offers a potential therapeutic strategy for hormone-refractory breast cancers where traditional antagonists may be less effective. nih.gov

Inhibition of Death-Associated Protein Kinase 1 (DAPK1) and Colony Stimulating Factor 1 Receptor (CSF1R)

A strategy of developing dual-target inhibitors has led to the identification of pyrimidine (B1678525) derivatives that simultaneously block the activity of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.gov These compounds, often 2,5-diamino-4-pyrimidinol derivatives, were conceived through the hybridization of known pharmacophores for each target. nih.gov

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that functions as a tumor suppressor by mediating apoptosis and autophagy. mdpi.com

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages. nih.govharvard.edu In the tumor microenvironment, CSF1R signaling supports pro-tumorigenic macrophages. nih.gov

The dual inhibition of DAPK1 and CSF1R is a novel approach for cancer therapy. nih.gov The correlation between these signaling pathways and cancer progression provides a strong rationale for this strategy. nih.gov By inhibiting CSF1R, these compounds can modulate the immune microenvironment by targeting tumor-associated macrophages. Simultaneously, their interaction with DAPK1 can influence cell death pathways. Research has shown that these dual inhibitors can exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including those from hematological, lung, colon, and breast cancers. nih.gov

| Compound | Target(s) | Effect | Reference |

| Compound 6e | DAPK1/CSF1R | Broad-spectrum antiproliferative activity | nih.gov |

| Compound 6g | DAPK1/CSF1R | Growth inhibition of HS 578 T and MDA-MB-231 cells | nih.gov |

Elucidation of Dual Inhibition Mechanisms in Cellular Signaling Pathways

Derivatives of 4-phenoxypyrimidin-2-amine have garnered attention for their capacity to function as dual inhibitors, concurrently targeting multiple kinases within cellular signaling pathways. This multi-targeted approach can offer a more comprehensive blockade of pathological signaling, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

A notable example of this dual inhibitory action is the simultaneous targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other key kinases involved in cancer progression. nih.govnih.govmdpi.com VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain aminopyrimidine derivatives have been designed to inhibit both VEGFR-2 and the B-Raf kinase, another crucial component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers. nih.gov By inhibiting both of these targets, these compounds can simultaneously suppress tumor angiogenesis and cell proliferation.

The design of these dual inhibitors often involves a strategy of structural hybridization, combining pharmacophoric elements known to interact with the active sites of each target kinase. For instance, a 4-amino-2-thiopyrimidine scaffold can be engineered to bind to the inactive DFG-out conformation of both VEGFR-2 and B-Raf. nih.gov This is achieved by positioning specific substituents on the pyrimidine core to occupy the hydrophobic back pocket and the hinge region of both enzymes. Molecular docking studies have been instrumental in validating the binding modes of these dual inhibitors and guiding their rational design. nih.gov

Modulation of Mitogen-Activated Protein Kinases (MAPKs), particularly p38alpha

The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of a wide array of cellular processes, including inflammation, cell stress responses, and apoptosis. The p38 MAPK family, and specifically the p38α isoform, is a key player in the production of pro-inflammatory cytokines and is considered a significant therapeutic target for inflammatory diseases. nih.govaginganddisease.orgmdpi.comnih.gov Derivatives of this compound have been developed as potent inhibitors of p38α kinase. nih.govresearchgate.net

These compounds typically act as ATP-competitive inhibitors, binding to the active site of p38α and preventing the phosphorylation of downstream substrates. This inhibition effectively dampens the inflammatory cascade. The selectivity of these inhibitors for p38α over other kinases is a critical factor in their development to minimize off-target effects.

Investigation of Binding Modes within Kinase Active Sites and Hinge Region Interactions

The efficacy of this compound derivatives as p38α inhibitors is rooted in their specific molecular interactions within the ATP-binding pocket of the kinase. X-ray crystallography studies have provided detailed insights into these binding modes. A crucial interaction involves the formation of hydrogen bonds between the pyrimidine core of the inhibitor and the hinge region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) moiety of ATP, thus effectively blocking the natural substrate.

Further interactions with hydrophobic pockets within the active site contribute to the high affinity and selectivity of these inhibitors. The phenoxy group, for example, can be accommodated in a hydrophobic pocket, while modifications to other parts of the scaffold allow for tailored interactions with specific amino acid residues, thereby optimizing the inhibitory potency.

Impact on Pro-inflammatory Cytokine Production at the Molecular Level

The inhibition of p38α by this compound derivatives directly translates to a reduction in the production of pro-inflammatory cytokines. nih.govaginganddisease.orgnih.gov The p38α pathway is a critical regulator of the biosynthesis of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). mdpi.comthermofisher.comsinobiological.com

At the molecular level, p38α activation leads to the phosphorylation and activation of downstream targets, including MAPK-activated protein kinase 2 (MK2). frontiersin.orgnih.gov MK2, in turn, plays a crucial role in stabilizing the messenger RNA (mRNA) of pro-inflammatory cytokines, leading to increased protein synthesis and secretion. By inhibiting p38α, this compound derivatives prevent the activation of MK2 and other downstream effectors. frontiersin.org This disrupts the stability of cytokine mRNAs and reduces their translation, ultimately leading to a significant decrease in the production and release of these inflammatory mediators from immune cells. nih.govnih.gov

Other Enzyme Targets and Cellular Pathways

Beyond their well-documented effects on protein kinases, derivatives of the this compound scaffold have shown inhibitory activity against other classes of enzymes, highlighting the versatility of this chemical structure in drug discovery.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that plays a key role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govwikipedia.orgvanderbilt.edu NAEs are involved in a wide range of physiological processes, and dysregulation of their signaling has been implicated in various diseases.

Certain derivatives of this compound have been identified as inhibitors of NAPE-PLD. nih.govrsc.orgscispace.comresearchgate.net By blocking the activity of this enzyme, these compounds can modulate the levels of NAEs, offering a potential therapeutic avenue for conditions associated with aberrant NAE signaling. The development of potent and selective NAPE-PLD inhibitors is an active area of research, with several small molecules based on different scaffolds having been reported. nih.govnih.govbiorxiv.org

Mur Ligase Inhibition (MurC, D, E, F) as Potential Antibacterial Modalities

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of essential enzymes in bacteria responsible for the cytoplasmic steps of peptidoglycan biosynthesis. researchgate.netmdpi.comnih.govnih.gov Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection. The absence of this pathway in humans makes the Mur ligases attractive targets for the development of novel antibacterial agents. nih.gov

Derivatives of this compound have been explored as potential inhibitors of these bacterial enzymes. benthamdirect.comnih.gov By targeting one or more of the Mur ligases, these compounds can disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death. This approach holds promise for combating bacterial infections, particularly in light of the growing threat of antibiotic resistance. The development of multi-target inhibitors that can act on several Mur ligases simultaneously is a particularly appealing strategy. mdpi.com

Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in B-cell receptor (BCR) signaling pathways. nih.gov Its dysregulation is implicated in numerous B-cell malignancies, making it a significant target for therapeutic intervention. nih.govuni.lu The pyrimidine scaffold is a key feature in many BTK inhibitors. uni.lu While direct studies on this compound derivatives as BTK inhibitors are not extensively detailed in the available literature, the activity of structurally related pyrimidine and aminopyrimidine derivatives provides significant insights into their potential.

Research into novel BTK inhibitors has identified various pyrimidine-based compounds with high potency. For instance, a series of N,9-diphenyl-9H-purin-2-amine derivatives, which contain a pyrimidine ring as part of the purine (B94841) structure, have been identified as effective BTK inhibitors. nih.gov Several of these compounds exhibited potent, nanomolar inhibition of BTK, comparable to the approved drug ibrutinib. nih.gov

Similarly, other pyrimidine and pyridine (B92270) derivatives have been developed as irreversible BTK inhibitors. nih.gov Structure-activity relationship (SAR) studies on diphenylpyrimidine derivatives have shown that substitutions on the pyrimidine core are crucial for inhibitory activity. nih.gov For example, the presence of groups like dimethylamine (B145610) or diethylamine (B46881) has been found to reduce BTK inhibitory activity. uni.lu

One notable example from patent literature describes 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one as a BTK inhibitor. This molecule, while more complex, features a 4-phenoxyphenyl group attached to a pyrimidine-like (pyrazolo[3,4-d]pyrimidine) core, underscoring the relevance of this substitution pattern for BTK targeting.